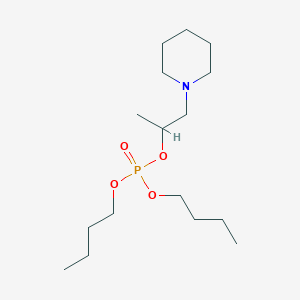
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is an organophosphorus compound with the molecular formula C16H34NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the broader class of organophosphate esters, which are widely used as flame retardants, plasticizers, and additives in various consumer products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-piperidino-2-propyl) phosphate typically involves the reaction of dibutyl phosphate with 1-piperidino-2-propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of dibutyl (1-piperidino-2-propyl) phosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different nucleophilic groups replacing the piperidino group.
Aplicaciones Científicas De Investigación
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized as a flame retardant, plasticizer, and additive in various consumer products.
Mecanismo De Acción
The mechanism of action of dibutyl (1-piperidino-2-propyl) phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Bis (1,3-dichloro-2-propyl) phosphate
- Bis (2-chloroethyl) phosphate
- Diphenyl phosphate
Uniqueness
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is unique due to its specific piperidino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
15870-43-6 |
|---|---|
Fórmula molecular |
C16H34NO4P |
Peso molecular |
335.42 g/mol |
Nombre IUPAC |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
Clave InChI |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















